2(3H)-Furanone, 5-(4-chlorophenyl)-3-(2-furanylmethylene)-
Description
The compound 2(3H)-Furanone, 5-(4-chlorophenyl)-3-(2-furanylmethylene)- belongs to the family of 2(3H)-furanone derivatives, characterized by a γ-lactone core substituted with aromatic groups. Its structure features a 4-chlorophenyl group at the 5-position and a 2-furanylmethylene moiety at the 3-position. These substituents confer unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.
Properties
CAS No. |
6781-88-0 |
|---|---|
Molecular Formula |
C15H9ClO3 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(furan-2-ylmethylidene)furan-2-one |
InChI |
InChI=1S/C15H9ClO3/c16-12-5-3-10(4-6-12)14-9-11(15(17)19-14)8-13-2-1-7-18-13/h1-9H |
InChI Key |
MCTMKIHJBDPFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-(4-chlorophenyl)-3-(2-furanylmethylene)- typically involves the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine. The reaction proceeds through a condensation mechanism, forming the desired furanone compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 5-(4-chlorophenyl)-3-(2-furanylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
2(3H)-Furanone, 5-(4-chlorophenyl)-3-(2-furanylmethylene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 5-(4-chlorophenyl)-3-(2-furanylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural features and biological activities of the target compound and its analogs:
Key Observations:
Substituent Electronic Effects: The 4-chlorophenyl group at the 5-position is a common feature in COX-2 inhibitors, providing hydrophobic interactions with enzyme pockets . The 2-furanylmethylene group at the 3-position introduces an electron-rich aromatic system, enabling π-π stacking or dipole interactions. This contrasts with the 4-dimethylaminobenzylidene in compound 15 (), which has electron-donating properties, enhancing binding to COX-2 .
Steric Considerations :
- Bulky substituents like anthracenylmethylene (compound 16, ) may hinder binding to compact active sites but improve selectivity for specific targets .
Anti-inflammatory Activity:
- Compound 15 (5-(4-Cl-3-Me-Ph)-3-(4-NMe₂-benzylidene)-furanone) exhibits anti-inflammatory activity comparable to indomethacin, attributed to COX-2 inhibition. Molecular docking suggests the dimethylamino group enhances hydrogen bonding with COX-2 .
- The target compound’s 2-furanylmethylene group may offer weaker electron-donating effects than dimethylamino but could still engage in hydrophobic interactions.
Anticonvulsant/GABAergic Activity:
- Compound 16 (anthracenylmethylene-substituted) shows GABA modulation , though less potent than diazepam. The extended π-system of anthracene may facilitate interactions with GABA receptors .
- The target compound’s furanyl group, being smaller than anthracenyl, might limit GABAergic effects but reduce off-target interactions.
Solubility and Stability:
- 4-Chlorophenyl derivatives generally exhibit moderate solubility in organic solvents but poor aqueous solubility due to hydrophobicity.
Biological Activity
2(3H)-Furanone, 5-(4-chlorophenyl)-3-(2-furanylmethylene)-, identified by its CAS number 18338-90-4, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H7ClO2 |
| Molecular Weight | 194.614 g/mol |
| Density | 1.354 g/cm³ |
| Boiling Point | 400.5 °C |
| Flash Point | 225.8 °C |
| LogP | 2.6278 |
These properties suggest that the compound is relatively stable under standard conditions and may exhibit lipophilic characteristics, influencing its biological interactions.
Anti-inflammatory Effects
A related study on 4,5-diaryl 3(2H)furanones demonstrated anti-inflammatory properties, with inhibition rates of inflammation ranging from 38% to 57.7% at concentrations of 0.1 mmol/g . This suggests that derivatives of furanones may share similar anti-inflammatory mechanisms.
Cytotoxicity Studies
In vitro studies have shown that certain furanone derivatives can exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma) . While direct studies on the specific compound are necessary, the existing data indicate a promising avenue for exploration in cancer therapeutics.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating DMHF revealed it could inhibit the dimorphism of Candida albicans, a critical factor in its pathogenicity . This suggests that related compounds may also possess antifungal properties.
- Cytotoxic Effects : Research on furanone derivatives has shown significant cytotoxic effects on various cancer cell lines. For example, compounds with structural similarities have been tested for their ability to induce apoptosis in cancer cells .
- Inflammation Inhibition : Inflammation-related studies have highlighted the potential of furanones to modulate inflammatory pathways, indicating their usefulness in treating inflammatory diseases .
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